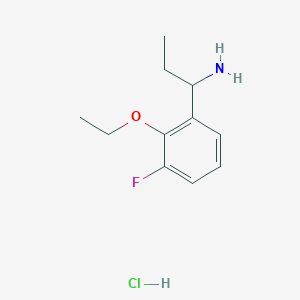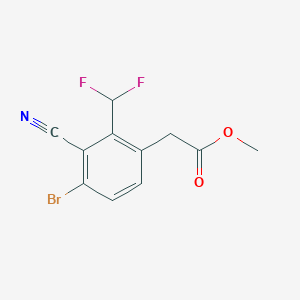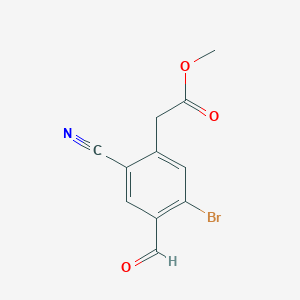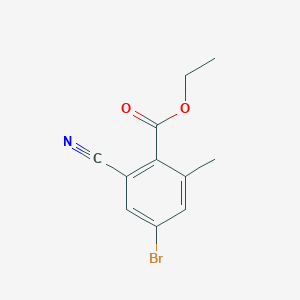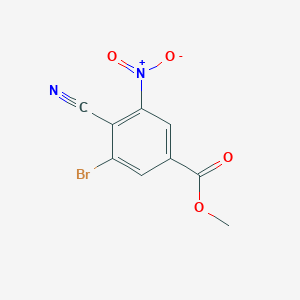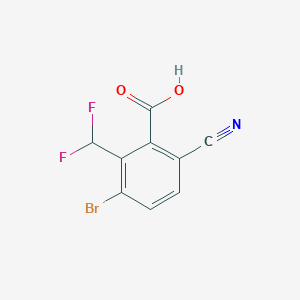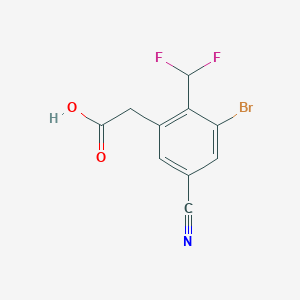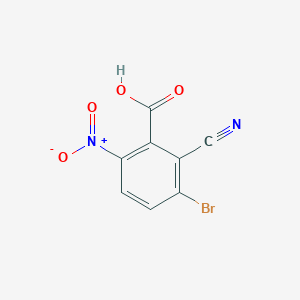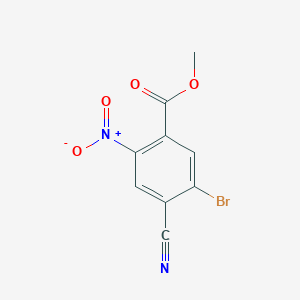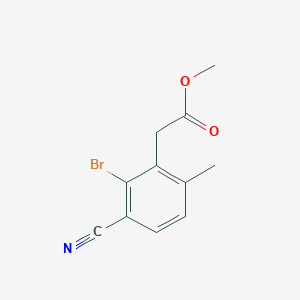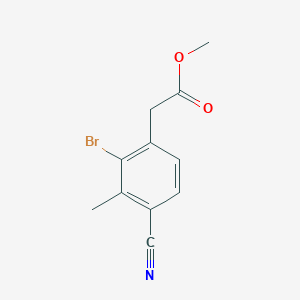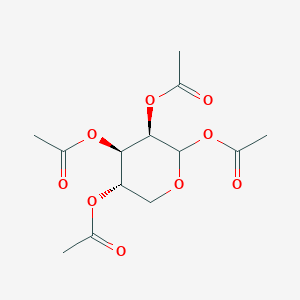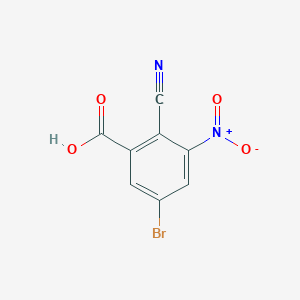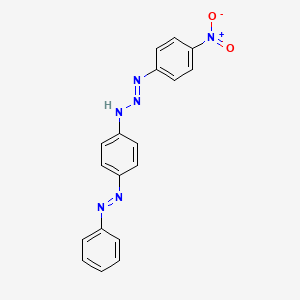
Cadion
説明
Cadion, also known as 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene, is a chemical compound with the molecular formula C18H14N6O2 . It has a molecular weight of 346.3 g/mol . Cadion is used for research and development purposes .
Molecular Structure Analysis
Cadion has a complex molecular structure. It contains a total of 42 bonds, including 28 non-H bonds, 22 multiple bonds, 6 rotatable bonds, 4 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 N azo-derivative, and 1 nitro group (aromatic) .科学的研究の応用
1. β-correction Spectrophotometric Determination of Cadmium
- Summary of Application : Cadion is used in β-correction spectrophotometry for the determination of cadmium. The method involves the use of Cadion, p-nitrobenzenediazoaminoaz-obenzone, and a non-ionic surfactant, triton X-100 .
- Methods of Application : The real absorbance of a Cd-Cadion chelate in the colored solution can be accurately determined and the complex-ratio of Cadion with Cd (II) has been worked out to be 2 .
- Results or Outcomes : Beer’s law is obeyed over the concentration range of 0–0.20mg/l cadmium and the detection limit for cadmium is only 0.003 mg/l . This method has been used to determine trace cadmium in wastewaters .
2. Coordination Design of Cadmium Ions at the 4-fold Axis Channel of the Apo-ferritin Cage
- Summary of Application : Cadion is used in the coordination design of cadmium ions at the 4-fold axis channel of the apo-ferritin cage .
- Methods of Application : Spherical protein cages with highly symmetrical structures provide unique environments for the conjugation of metal ions and metal nanoparticles. Ferritin has been widely studied as a template for the coordination of metal ions and metal nanoparticles .
- Results or Outcomes : The coordination number and configuration of Cd (II) ions can be varied by adjusting the positions of the Cys residues at the symmetrical channels of the apo-ferritin cage .
3. Magnesium Regulation
- Summary of Application : Cadion is used in the regulation of magnesium, the 2nd most abundant intracellular cation . Magnesium participates in various enzymatic reactions, thereby regulating vital biological functions .
- Methods of Application : Magnesium can regulate several cations, including sodium, potassium, and calcium; it consequently maintains physiological functions like impulse conduction, blood pressure, heart rhythm, and muscle contraction .
- Results or Outcomes : Maintenance of the normal physiological level of magnesium is important. Its deficiency is associated with various diseases, which point out to the importance of magnesium as a drug .
4. Cadmium and Its Uses
- Summary of Application : Cadion is used in the discovery and application of cadmium, the first metal found in a compound and not in an ore .
- Methods of Application : Cadmium was discovered in some samples of zinc that were sold for medicinal purposes . It was not until after the lapse of twenty years from the time of Stromeyer’s publication, that an ore of cadmium was discovered .
- Results or Outcomes : Cadmium is a white, soft, malleable, ductile metal, eight and one half times heavier than water . It leaves a mark upon paper the same as lead, and when bent gives out a creaking sound, similar to that known as the "tin cry" .
5. Microbial Resistance Against Cadmium
- Summary of Application : Cadion is used in the study of microbial resistance against cadmium . The escalating cadmium influx from industrial activities and anthropogenic sources has raised serious environmental concerns due to its toxic effects on ecosystems and human health .
- Methods of Application : Microbes, particularly bacteria and fungi, exhibit remarkable resilience to elevated cadmium concentrations through intricate resistance mechanisms . This includes metal ion sequestration, efflux pumps, and enzymatic detoxification pathways .
- Results or Outcomes : Bioremediation emerges as a promising avenue for tackling cadmium pollution, leveraging microorganisms’ ability to transform toxic cadmium forms into less hazardous derivatives . Unlike conventional methods, bioremediation offers a cost-effective, environmentally benign, and efficient approach .
6. Cadmium Toxicity and Health Effects
- Summary of Application : Cadion is used in the study of cadmium toxicity and its effects on health . Cadmium is a ductile metal in the form of a blueish or silvery-white powder. It is naturally found in soil, minerals, and water .
- Methods of Application : Cadmium is primarily absorbed through the respiratory system (about 13–19% of Cd from the air), but it can also enter through the digestive system (about 10–44%), when dust is mixed and swallowed with saliva .
- Results or Outcomes : Some lung diseases (such as emphysema, asthma, and bronchitis) and high blood pressure are thought to be related to slow poisoning . The symptoms of cadmium poisoning may vary depending on the time of exposure, the type of diet, and the age and health status of the exposed people .
Safety And Hazards
Cadion should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
N-[(4-nitrophenyl)diazenyl]-4-phenyldiazenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-24(26)18-12-10-17(11-13-18)22-23-21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-13H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIDVLUFMPWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063825 | |
| Record name | 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadion | |
CAS RN |
5392-67-6 | |
| Record name | Cadion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Triazene, 1-(4-nitrophenyl)-3-(4-(2-phenyldiazenyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cadion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Triazene, 1-(4-nitrophenyl)-3-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2S,4R)-4-(Ethylamino)tetrahydro-2h-pyran-2-yl]-n-1,3-thiazol-2-ylbenzamide hydrochloride](/img/structure/B1417059.png)
